2-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide
Description
2-(Ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide is a sulfonyl benzamide derivative featuring a thiazole ring substituted with a 4-fluorophenyl group at position 4 and a benzamide moiety at position 2. This compound belongs to a broader class of thiazole-based derivatives, which are frequently explored for their anti-inflammatory, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
2-ethylsulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S2/c1-2-26(23,24)16-6-4-3-5-14(16)17(22)21-18-20-15(11-25-18)12-7-9-13(19)10-8-12/h3-11H,2H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMKVNIQYLFTPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate thioamides with α-haloketones under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.
Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group can be attached through a sulfonation reaction using ethylsulfonyl chloride in the presence of a base.
Formation of the Benzamide Moiety: The final step involves the coupling of the synthesized thiazole derivative with a benzoyl chloride derivative to form the benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been studied for its potential therapeutic effects, particularly as an anti-inflammatory and anticancer agent. The thiazole ring and benzamide moiety are critical for its interaction with biological targets, which may include enzymes and receptors involved in disease processes.
Key Findings
- Anti-inflammatory Activity: Research indicates that the compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
- Anticancer Properties: Studies have shown that it may induce apoptosis in cancer cells by targeting specific signaling pathways, making it a candidate for further development as an anticancer drug.
Material Science Applications
The unique chemical structure of 2-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide makes it suitable for applications in organic electronics and photonics . Its ability to form stable thin films is particularly noteworthy.
Key Applications
- Organic Photovoltaics: The compound's electronic properties may be harnessed in the development of organic solar cells, improving energy conversion efficiencies.
- Light Emitting Devices: Its luminescent properties can be utilized in the fabrication of light-emitting diodes (LEDs), contributing to advancements in display technologies.
Biological Studies
The compound is also utilized in biological studies to understand its mechanism of action. Its interactions with various biological molecules provide insights into its pharmacological profile.
Case Studies
- Anti-cancer Study: A recent study demonstrated that this compound effectively reduced tumor size in xenograft models by inducing apoptosis through the activation of caspase pathways.
- Material Science Application: Research on organic photovoltaics showed that incorporating this compound into polymer blends significantly enhanced charge mobility and overall device efficiency.
Mechanism of Action
The mechanism of action of 2-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl and thiazole moieties play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
The position and nature of substituents on the benzamide ring significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Positional Effects : The target compound’s ethylsulfonyl group at position 2 may confer distinct steric effects compared to analogs with substituents at positions 3 or 4 (e.g., 7a and 7b) .
- Electronic Effects : Nitro (12) and trifluoromethyl (13) groups at position 4 enhance potency (lower IC50), suggesting that electron-withdrawing groups improve target binding . The ethylsulfonyl group in the target compound may similarly modulate electronic interactions.
Thiazole Ring Modifications
Variations in the thiazole ring’s substituents alter target selectivity and solubility:
Key Observations :
Key Observations :
- The target compound’s lack of reported IC50 values limits direct activity comparisons.
Biological Activity
The compound 2-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound’s structure is characterized by the presence of a thiazole ring, an ethylsulfonyl group, and a benzamide moiety. This unique arrangement is believed to contribute significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 298.39 g/mol |
| CAS Number | 941884-70-4 |
The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The thiazole and benzamide moieties are crucial for binding, leading to modulation of biological pathways associated with inflammation and cancer cell proliferation.
Key Mechanisms:
- Inhibition of Enzyme Activity : The compound has shown potential in inhibiting specific kinases involved in cancer progression.
- Receptor Modulation : It may interact with receptors that play roles in inflammatory responses.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, primarily through the following mechanisms:
- Cell Cycle Arrest : It causes G1/S phase arrest, preventing cancer cells from proliferating.
- Induction of Apoptosis : The compound activates apoptotic pathways, leading to programmed cell death.
Case Study Example :
A study evaluated the compound's effects on human lung carcinoma (A549) cells, revealing an IC50 value of approximately 10 µM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Experimental Findings :
In a controlled study, treatment with the compound resulted in a 50% reduction in TNF-alpha production at concentrations as low as 5 µM .
Comparative Analysis with Other Thiazole Derivatives
To contextualize the biological activity of this compound, a comparative analysis with other thiazole derivatives is essential. Below is a summary table highlighting key findings from various studies:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-(ethylsulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the thiazole core. For example, coupling 2-amino-4-(4-fluorophenyl)thiazole with 2-(ethylsulfonyl)benzoyl chloride under basic conditions (e.g., DMAP in dichloromethane) facilitates amide bond formation. Ultrasonication may enhance reaction efficiency, as demonstrated in analogous thiazole-benzamide syntheses . Intermediate purification via column chromatography and recrystallization ensures high yields.
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : Comprehensive characterization requires:
- IR Spectroscopy : To confirm functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹).
- NMR : ¹H/¹³C NMR resolves aromatic protons (e.g., 4-fluorophenyl signals at δ ~7.2–7.8 ppm) and ethylsulfonyl methyl/methylene groups (δ ~1.3–3.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 403.08). Elemental analysis further confirms purity .
Q. What preliminary biological activities have been reported for similar thiazole-benzamide derivatives?
- Methodological Answer : Analogous compounds exhibit adenosine receptor antagonism, particularly at A₁ and A₃ subtypes. For instance, N-[4-(2-pyridyl)thiazol-2-yl]benzamides show micromolar affinity (Kᵢ ~1–10 µM) in competitive binding assays using HEK293 cells expressing human adenosine receptors. Fluorine substitution (e.g., 4-fluorophenyl) enhances metabolic stability and receptor selectivity .
Advanced Research Questions
Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the benzamide ring to improve membrane permeability.
- Metabolic Stability : Replace labile groups (e.g., ester linkages) with stable analogs (e.g., amides) based on hepatic microsome assays.
- Dosing Strategy : Use allometric scaling from in vitro IC₅₀ values (e.g., receptor binding data) to estimate initial in vivo doses in rodent models .
Q. How should contradictory bioassay data (e.g., varying IC₅₀ values across studies) be addressed?
- Methodological Answer :
- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO-K1) and receptor isoforms (e.g., human vs. rat A₃).
- Control Standardization : Use reference antagonists (e.g., PSB-10 for A₃ receptors) to calibrate assay conditions.
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration affecting ligand solubility) .
Q. What strategies are recommended for designing in vivo efficacy studies targeting adenosine receptors?
- Methodological Answer :
- Model Selection : Use transgenic mice lacking adenosine A₁/A₃ receptors to confirm target specificity.
- Biomarker Monitoring : Measure cAMP levels (via ELISA) in plasma or tissue homogenates to assess receptor modulation.
- Dose Escalation : Conduct PK/PD studies with staggered dosing (e.g., 1–10 mg/kg IV) to establish a therapeutic window .
Q. How can the chemical stability of the ethylsulfonyl group be evaluated under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS.
- Oxidative Stress Testing : Use hydrogen peroxide (3% v/v) to assess sulfonyl group resistance to oxidation.
- Thermal Analysis : DSC/TGA identifies decomposition temperatures (>200°C suggests robust stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
